![molecular formula C8H13NOS B6598966 (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE CAS No. 1564634-10-1](/img/structure/B6598966.png)
(5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE is an organic compound with the molecular formula C8H13NOS It features a furan ring substituted with an ethylsulfanyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The furan ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the furan ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study the effects of sulfur-containing functional groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Its structural features may contribute to the design of drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the furan ring can participate in various biochemical reactions, influencing cellular processes. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(5-Methylfuran-2-yl)methanamine: Lacks the ethylsulfanyl group, which may result in different reactivity and biological activity.
(5-(Methylthio)methyl)furan-2-yl)methanamine: Contains a methylthio group instead of an ethylsulfanyl group, potentially altering its chemical and biological properties.
Uniqueness
(5-[(ETHYLSULFANYL)METHYL]FURAN-2-YL)METHANAMINE is unique due to the presence of the ethylsulfanyl group, which can significantly influence its reactivity and interactions with biological systems. This structural feature distinguishes it from similar compounds and may contribute to its specific applications in research and industry .
Propiedades
IUPAC Name |
[5-(ethylsulfanylmethyl)furan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-11-6-8-4-3-7(5-9)10-8/h3-4H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXQRPGNZRTDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)

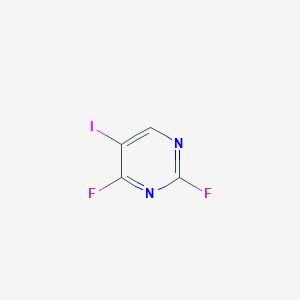
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline](/img/structure/B6598898.png)

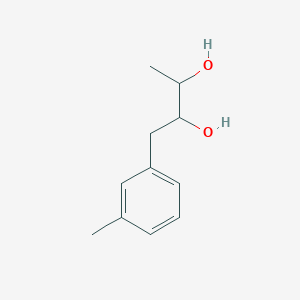
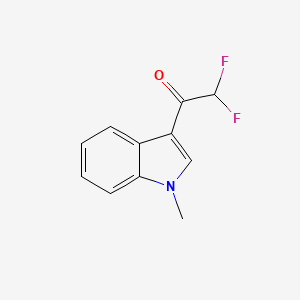
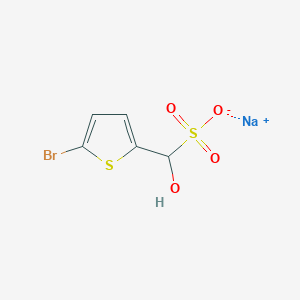
![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
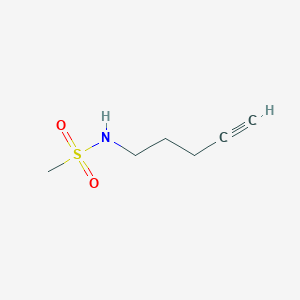
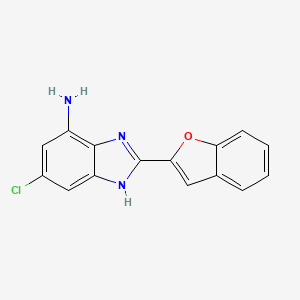
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

